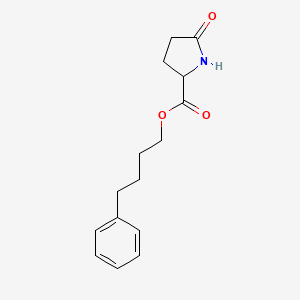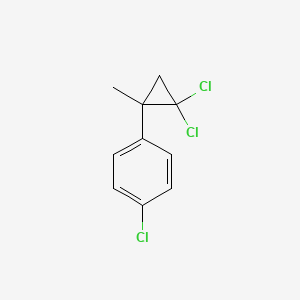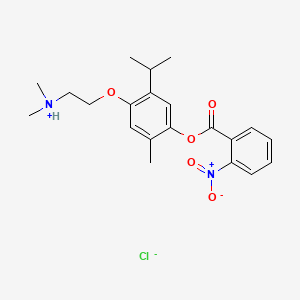
2,4-Diphenyl-6-(4'methoxyphenyl)-pyrylium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate is a heterocyclic aromatic compound known for its unique structural properties and reactivity. This compound belongs to the pyrylium family, characterized by a six-membered ring containing an oxygen atom. The presence of phenyl and methoxyphenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate typically involves the reaction of appropriate aromatic ketones and aldehydes under acidic conditions. One common method is the acid-catalyzed cyclization of 1,3-diketones with benzaldehyde derivatives. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyrylium ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ring into dihydropyrylium derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and functionalized aromatic compounds.
Applications De Recherche Scientifique
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and stability.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The pyrylium ring’s positive charge facilitates its interaction with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to the aromatic ring, which modulate its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diphenyl-6-methylpyrylium iodide
- 2,4-Diphenyl-6-isopropylpyrylium perchlorate
- 2,4-Diphenyl-6-ethylpyrylium perchlorate
Uniqueness
2,4-Diphenyl-6-(4’methoxyphenyl)-pyrylium perchlorate stands out due to the presence of the methoxy group, which enhances its stability and reactivity compared to other pyrylium compounds. This unique structural feature allows for more versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C24H19ClO6 |
|---|---|
Poids moléculaire |
438.9 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-4,6-diphenylpyrylium;perchlorate |
InChI |
InChI=1S/C24H19O2.ClHO4/c1-25-22-14-12-20(13-15-22)24-17-21(18-8-4-2-5-9-18)16-23(26-24)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FIGCIUZPWFBMSS-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


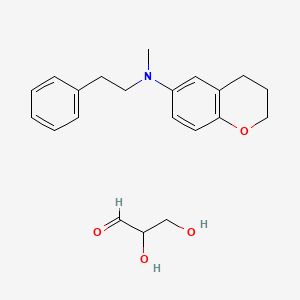
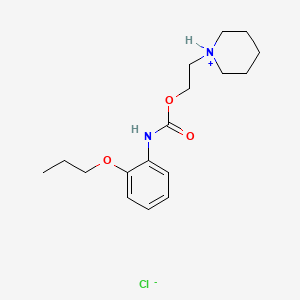
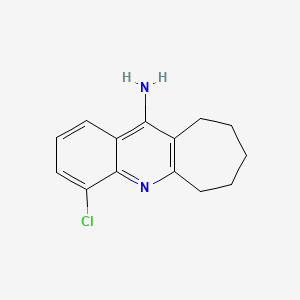
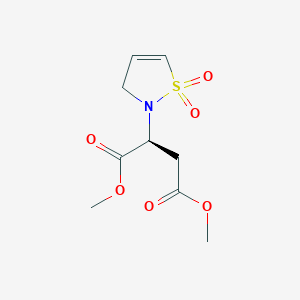
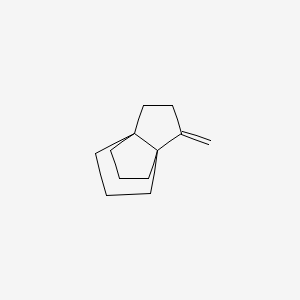
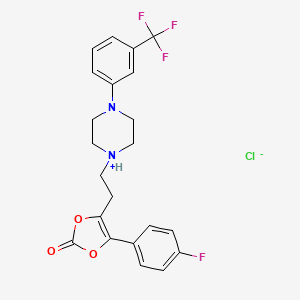
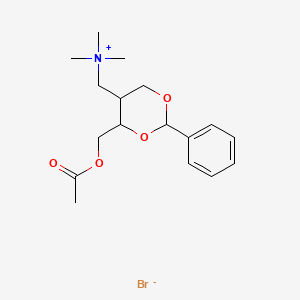
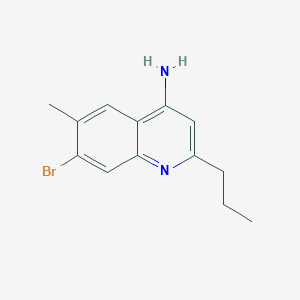

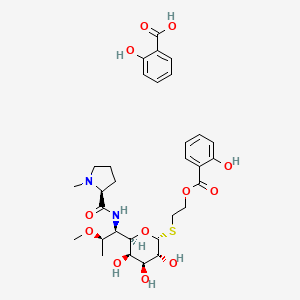
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)
